molecular formula C14H9ClFNO B12994443 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile

4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile

Cat. No.: B12994443
M. Wt: 261.68 g/mol
InChI Key: UACGYMYERXLGGH-UHFFFAOYSA-N
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Description

4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9ClFNO. This compound is characterized by the presence of a benzonitrile group attached to a benzyl ether moiety, which is further substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid.

    Reduction: 4-((2-Chloro-4-fluorobenzyl)oxy)benzylamine.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive.

    2-Chloro-4-fluorobenzonitrile: Lacks the benzyl ether moiety, resulting in different chemical properties.

Uniqueness: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine and fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H9ClFNO

Molecular Weight

261.68 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H9ClFNO/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2

InChI Key

UACGYMYERXLGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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